molecular formula C13H21N3 B2817737 (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine CAS No. 726162-94-3

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine

Cat. No.: B2817737
CAS No.: 726162-94-3
M. Wt: 219.332
InChI Key: DGPJTESPWRLSFV-UHFFFAOYSA-N
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Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine is a tertiary amine featuring a pyrrolidine ring substituted with an ethyl group and linked to a pyridin-4-ylmethyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14-8-6-12/h5-8,13,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPJTESPWRLSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under controlled conditions. One common method involves the alkylation of pyrrolidine with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of more complex molecules. The unique structure contributes to its reactivity and potential to create novel compounds with desirable properties.

Biology

Research indicates that (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine exhibits biological activity through its interactions with biomolecules. Studies have shown that derivatives of pyrrolidine can modulate receptor activities and influence signaling pathways. This has led to investigations into its potential as a therapeutic agent .

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development. For instance, it has been studied as a precursor in synthesizing drugs targeting specific biological pathways. Its ability to interact with various receptors makes it a candidate for further exploration in treating diseases such as diabetes and cancer .

Case Study 1: GlyT1 Inhibitors

A study highlighted the synthesis of bioactive molecules based on the pyrrolidine ring, which showed satisfactory inhibitory potency against GlyT1 with a KiK_i value of 0.198 µM. Modifications to the molecular structure improved the efficacy and reduced efflux ratios, indicating potential for developing new therapeutic agents targeting glycine transporters .

Case Study 2: PPAR Agonists

Another research effort focused on synthesizing pyrrolidine derivatives that acted as dual agonists for peroxisome proliferator-activated receptors (PPARs). These compounds demonstrated significant activity in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes, showcasing the medicinal potential of pyrrolidine derivatives .

Case Study 3: CXCR4 Antagonists

Research also identified this compound derivatives as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. One compound exhibited an IC50 value of 79 nM, indicating strong binding affinity and potential use in anti-metastatic therapies .

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine and pyridine rings contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine Positional Isomers

Compound : (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine (sc-303475) and (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine (sc-303476) .

  • Structural Difference : Substitution at pyridine C-2 or C-3 positions versus C-4.
  • Implications :
    • Electronic Effects : The para (C-4) pyridine nitrogen creates a distinct dipole compared to ortho (C-2) or meta (C-3) positions, influencing electron density and hydrogen-bonding capacity.
    • Biological Activity : Positional isomerism may alter interactions with biological targets (e.g., receptors requiring specific π-π stacking or lone-pair orientation).

Heteroaromatic Ring Variations

Compound : (1-Ethyl-pyrrolidin-2-ylmethyl)-thiophen-2-ylmethyl-amine (sc-303478) .

  • Structural Difference : Replacement of pyridine with thiophene.
  • Electronic Properties: Sulfur’s larger atomic size and lower electronegativity compared to nitrogen may weaken dipole-dipole interactions.

Alkyl vs. Aromatic Substituents

Compound : (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (CAS 669713-91-1) .

  • Structural Difference : Biphenyl-4-yl group replaces pyridin-4-ylmethyl.
  • Implications :
    • Lipophilicity : Increased aromaticity and bulk may enhance membrane permeability but reduce metabolic stability due to cytochrome P450 interactions.
    • Pharmacokinetics : Extended half-life possible via stronger protein binding.

Fluorinated Analogs

Compound : (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine (CAS 52730-34-4) .

  • Structural Difference : Pyridin-4-ylmethyl substituted with 2-fluoro-benzyl.
  • Implications :
    • Electron Effects : Fluorine’s electronegativity may strengthen van der Waals interactions or act as a bioisostere for hydroxyl groups.
    • Metabolic Stability : Fluorine can block metabolic oxidation sites, prolonging half-life.

Piperidine vs. Pyrrolidine Core

Compound : [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine .

  • Structural Difference : Pyrrolidine replaced with piperidine (6-membered ring).
  • Basicity: Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), affecting protonation states under physiological conditions.

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Feature Key Properties Biological Implications Reference
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine Pyridin-4-ylmethyl, pyrrolidine Moderate solubility, H-bond potential Target-specific interactions (e.g., CNS)
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine Pyridin-2-ylmethyl Ortho-substitution alters dipole Varied receptor binding modes
(1-Ethyl-pyrrolidin-2-ylmethyl)-thiophen-2-ylmethyl-amine Thiophen-2-ylmethyl Increased lipophilicity Enhanced membrane permeability
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Biphenyl-4-yl High aromaticity, bulky Potential for prolonged half-life
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine 2-Fluoro-benzyl Electronegative substitution Improved metabolic stability
[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine Piperidine core Increased basicity, flexibility Altered target engagement

Biological Activity

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine, with the molecular formula C13H21N3, is a heterocyclic amine that incorporates both pyrrolidine and pyridine rings. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features:

  • Pyrrolidine ring : Contributes to its basicity and potential interactions with biological targets.
  • Pyridine ring : Enhances pharmacological properties and binding affinities.

Synthesis

The synthesis typically involves:

  • Alkylation of pyrrolidine with pyridine derivatives using bases like sodium hydride.
  • Conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Receptors : Modulating receptor activity, which can influence signaling pathways.
  • Enzymes : Acting as inhibitors or substrates depending on the target enzyme's nature.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties:

  • In vitro studies show promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Comparative Analysis

A comparison with similar compounds reveals that positional changes in the pyridine ring significantly affect biological activity. For example, derivatives with different substituents on the pyridine ring exhibit varied antibacterial potency, suggesting that specific structural features enhance interaction with bacterial targets .

CompoundMIC against S. aureusMIC against E. coli
This compound0.0039 - 0.025 mg/mL0.0039 - 0.025 mg/mL
Pyridine derivative A0.005 - 0.030 mg/mL0.010 - 0.040 mg/mL
Pyridine derivative B0.007 - 0.035 mg/mL0.015 - 0.050 mg/mL

Other Biological Activities

Beyond antimicrobial effects, the compound has been investigated for:

  • Antifungal properties : Effective against various fungi, including Candida albicans.
  • Potential therapeutic applications : As a precursor in drug development due to its structural versatility and biological interactions .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of several pyrrolidine derivatives, this compound demonstrated superior activity against Gram-positive bacteria compared to other derivatives tested, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the pyridine ring could enhance or diminish antibacterial activity. The presence of electron-donating groups significantly increased binding affinity to bacterial enzymes, underscoring the importance of structural optimization in drug design .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z 254.1 [M+H]⁺ for a related compound) .
    Advanced :
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding bioactivity .
  • Chiral HPLC : Separates enantiomers if the compound exhibits stereoisomerism .

How do structural modifications (e.g., fluorination or morpholine substitution) alter the compound’s biological activity?

Q. Advanced

  • Fluorination : Introducing fluorine at the pyrrolidine ring (e.g., 5-fluoro derivatives) enhances metabolic stability and receptor binding affinity, as seen in similar antimicrobial agents .
  • Morpholine Substituents : Morpholine-containing analogs show improved solubility and CNS penetration, relevant for neuropharmacology studies .
    Methodology :
  • Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives using standardized assays (e.g., MIC for antimicrobial activity) .
  • Molecular Docking : Predict interactions with targets like kinases or GPCRs .

How should researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

Advanced
Contradictions often arise from assay variability or impurity-driven artifacts. Strategies include:

  • Reproducibility Checks : Validate results across ≥3 independent labs using identical protocols (e.g., ATPase inhibition assays) .
  • Purity Verification : Re-analyze compounds via HPLC-MS to confirm >95% purity .
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., pyrazole-pyrimidine hybrids) to identify trends .

What computational tools are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural fragments .
    Case Study : A related pyrrolidine-pyridine hybrid showed low hepatotoxicity (ProTox-II score: 0.23) but moderate CYP3A4 inhibition, requiring in vitro validation .

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